2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one

FANCM–RMI protein-protein interaction DNA repair

2-{[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one (CAS 872689-26-4) is a synthetic small-molecule heterocycle characterized by a pyridazine core linked via a thioether bridge to a thiophene-containing ethanone moiety and substituted at the 6-position with a 4-ethoxyphenyl group. The compound belongs to the broader pyridazinone/thioether class, which has attracted interest in medicinal chemistry for its modular scaffold and potential to modulate protein-protein interactions (PPIs).

Molecular Formula C18H16N2O2S2
Molecular Weight 356.46
CAS No. 872689-26-4
Cat. No. B2481701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one
CAS872689-26-4
Molecular FormulaC18H16N2O2S2
Molecular Weight356.46
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CS3
InChIInChI=1S/C18H16N2O2S2/c1-2-22-14-7-5-13(6-8-14)15-9-10-18(20-19-15)24-12-16(21)17-4-3-11-23-17/h3-11H,2,12H2,1H3
InChIKeyOARROTIZGFNKHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one (CAS 872689-26-4): Structural Class and Baseline Procurement Context


2-{[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one (CAS 872689-26-4) is a synthetic small-molecule heterocycle characterized by a pyridazine core linked via a thioether bridge to a thiophene-containing ethanone moiety and substituted at the 6-position with a 4-ethoxyphenyl group . The compound belongs to the broader pyridazinone/thioether class, which has attracted interest in medicinal chemistry for its modular scaffold and potential to modulate protein-protein interactions (PPIs) [1]. Its molecular formula is C₁₈H₁₆N₂O₂S₂ (MW 356.5 Da), with a calculated logP of approximately 3.86, indicating moderate lipophilicity [2]. The compound is available from multiple research-chemical suppliers and has been included in at least one focused screening collection targeting the FANCM–RMI PPI [1].

Why Generic Substitution of 2-{[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one Is Not Scientifically Defensible


Within the 6-aryl-pyridazin-3-yl thioether series, even minor aryl substituent variations produce divergent bioactivity fingerprints. For instance, the direct structural analog in which the 4-ethoxyphenyl group is replaced by an unsubstituted phenyl ring (2-(6-phenylpyridazin-3-yl)sulfanyl-1-thiophen-2-ylethanone; MLS000678570) has an IC₅₀ of 1,090 nM against the orexin/hypocretin receptor type 1, whereas the target compound was not active in that assay but was instead screened against the FANCM–RMI protein-protein interaction [1] . The ethoxy substituent increases hydrogen-bond acceptor count (5 vs. 4 for the phenyl analog), raises logP, and alters the compound's charge distribution, any of which can shift target selectivity, solubility, and assay interference potential [2]. Consequently, substituting the target compound with a seemingly close analog risks invalidating the biological hypothesis under investigation and undermines experimental reproducibility.

Quantitative Differentiation Evidence for 2-{[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one vs. Closest Analogs


Divergent Primary Screening Target: FANCM–RMI PPI vs. Orexin Receptor

The target compound was submitted to a high-throughput screen specifically designed to detect inhibitors of the FANCM–RMI (MM2) protein-protein interaction (PubChem AID 1159607) . In contrast, the closest structural comparator lacking the ethoxy substituent (MLS000678570) showed activity in the orexin/hypocretin receptor type 1 assay (IC₅₀ = 1,090 nM) but was not reported as a hit in the FANCM–RMI screen [1]. This orthogonal screening profile indicates that the 4-ethoxyphenyl modification redirects the compound's biological fingerprint away from GPCR targets and toward PPI targets involved in DNA repair.

FANCM–RMI protein-protein interaction DNA repair chemical probe

Enhanced Hydrogen-Bond Acceptor Capacity: 5 vs. 4 HBA for the De-Ethoxy Comparator

The 4-ethoxyphenyl group increases the hydrogen-bond acceptor (HBA) count from 4 (phenyl analog) to 5, as determined from the ZINC15 database [1]. This additional HBA arises from the ethoxy oxygen lone pairs and can establish supplementary polar contacts with protein residues, potentially enhancing binding affinity or selectivity for targets possessing complementary hydrogen-bond donor (HBD) residues. In the phenyl analog, this interaction capacity is absent, which may explain the differential screening profiles observed between the two compounds [2].

medicinal chemistry physicochemical property target engagement SAR

Lipophilicity Tuning: logP 3.86 for Target Compound vs. Lower logP for Phenyl Analog

The target compound's calculated logP is 3.86 (ZINC15), which is approximately 0.5–1.0 log unit higher than that of the phenyl analog (estimated logP ~3.0–3.3 based on the removal of the ethoxy group) [1]. This shift places the target compound closer to the upper boundary of optimal CNS drug-likeness (logP ≤ 5) and may enhance passive membrane permeability for intracellular target engagement, while still maintaining sufficient aqueous solubility for in vitro assays. The comparator's lower logP may limit its utility in cell-based assays requiring moderate membrane permeation.

ADME lipophilicity drug-likeness permeability

Rotatable Bond Flexibility: 3 Rotatable Bonds Enable Induced-Fit Binding

The target compound possesses 3 rotatable bonds (ZINC15), providing moderate conformational flexibility while avoiding excessive entropic penalty upon target binding [1]. In contrast, many pyridazinone analogs incorporating a piperazine linker (e.g., CAS 1040639-90-4) introduce additional rotatable bonds and higher molecular weight (>400 Da), which can reduce ligand efficiency. The balanced flexibility of the target scaffold is a design feature for optimizing binding enthalpy-entropy compensation.

conformational flexibility binding kinetics SAR scaffold optimization

Optimal Research Application Scenarios for 2-{[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one


FANCM–RMI Protein-Protein Interaction Probe Development

The compound's screening annotation against the FANCM–RMI (MM2) PPI (AID 1159607) positions it as a candidate starting point for developing chemical probes targeting the Fanconi anemia DNA repair pathway [1]. Researchers investigating alternative lengthening of telomeres (ALT) or chemotherapeutic resistance mediated by FANCM may prioritize this scaffold over structurally similar analogs that lack PPI-screening pedigree. A fluorescence polarization assay using TMR-RaMM2 tracer peptide and recombinant RMI1–RMI2 protein has been validated for follow-up dose-response characterization .

Structure-Activity Relationship (SAR) Expansion Around the 6-Aryl Pyridazine Thioether Scaffold

The combination of the 4-ethoxyphenyl substituent with the thiophene-ethanone tail provides a well-defined vector set for systematic SAR exploration. Key differentiation parameters—HBA count (5), logP (3.86), and rotatable bond count (3)—establish a quantitative baseline against which newly synthesized analogs can be benchmarked [2]. Procurement of this specific compound enables laboratories to build coherent SAR matrices without confounding variables introduced by different linker chemistry (e.g., piperazine vs. thioether) .

Dual-Readout Selectivity Profiling Against Orexin Receptor Type 1

Because the phenyl analog (MLS000678570) is active at the orexin/hypocretin receptor type 1 (IC₅₀ = 1,090 nM) while the target compound is not, researchers can employ the target compound as a negative-control probe to assess the selectivity of newly developed orexin receptor ligands [3]. This orthogonal selectivity paradigm is particularly valuable in counter-screening workflows where off-target GPCR activity must be ruled out.

Computational Docking and Pharmacophore Modeling for DNA Repair Targets

The compound's defined 3D structure (available in ZINC15 as a pre-calculated conformer ensemble) and moderate molecular complexity (24 heavy atoms, 356.5 Da) make it suitable for computational docking campaigns against DNA repair protein targets beyond FANCM, such as RMI1, RMI2, or the Bloom syndrome helicase complex [2]. Its ethoxy oxygen and thiophene sulfur atoms serve as anchor points for pharmacophore hypothesis generation that phenyl-only analogs cannot fulfill.

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